molecular formula C26H23N3O B2817026 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-45-6

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2817026
CAS No.: 866588-45-6
M. Wt: 393.49
InChI Key: VIZRSDQENMJDHV-UHFFFAOYSA-N
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Description

The compound 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a tricyclic scaffold merging pyrazole and quinoline moieties. This structure is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation . Key structural features include:

  • Position 3: 4-Methylphenyl group, influencing steric and electronic interactions.
  • Position 8: Ethoxy group, contributing to electron-donating effects and solubility modulation.

Properties

IUPAC Name

5-benzyl-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(17-29(24)16-19-7-5-4-6-8-19)25(27-28-26)20-11-9-18(2)10-12-20/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRSDQENMJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group is typically introduced via an etherification reaction, using ethanol and an acid catalyst.

    Attachment of the Methylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the methylphenyl group and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various hydroquinoline compounds.

Scientific Research Applications

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

A comparative analysis of substituents at positions 3, 5, and 8 highlights how modifications impact molecular properties and bioactivity (Table 1).

Table 1: Structural and Molecular Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name R3 R5 R8 Molecular Formula Molecular Weight Key Activities Source
Target Compound 4-methylphenyl Benzyl Ethoxy C27H23N3O 405.50 Under investigation -
8-Methyl-5-(4-methylbenzyl)-3-phenyl Phenyl 4-Methylbenzyl Methyl C25H21N3 363.46 Not reported
ELND006 Sulfonyl* Cyclopropyl Difluoro C20H15F5N2O2S 442.40 γ-Secretase inhibition
3-Amino-4-(4-hydroxyphenylamino)-1H (2i) - Amino-phenyl H C17H14N6O 318.33 NO production inhibition (IC50 ~0.39 µM)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl) 4-Fluorophenyl 4-Methylbenzyl Dimethoxy C26H22FN3O2 451.48 Neurotensin receptor agonism

*ELND006: 4-(Trifluoromethyl)phenylsulfonyl at R3.

Pharmacological Activity Insights

  • Anti-Inflammatory Effects: Derivatives with amino or hydroxyl groups at R3/R5 (e.g., compound 2i) inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, but cytotoxicity varies with substituents. For instance, electron-donating groups (e.g., ethoxy in the target compound) may enhance metabolic stability compared to polar amino groups .
  • CNS-Targeted Activity: ELND006 and ELND007 incorporate sulfonyl and cyclopropyl groups, enabling selective γ-secretase inhibition with reduced Notch interference. The target compound’s benzyl and ethoxy groups may favor CNS penetration but require validation .
  • Receptor Modulation : The fluorophenyl and dimethoxy substituents in ’s compound enhance neurotensin receptor (NTR1) agonism, suggesting that halogenation and methoxy groups optimize receptor binding. The target compound’s 4-methylphenyl group may offer similar steric advantages .

Metabolic and Physicochemical Properties

  • Metabolic Stability : Ethoxy groups (as in the target compound) resist oxidative metabolism better than methoxy groups, as seen in ELND006’s design for enhanced stability .
  • Solubility : Polar substituents (e.g., sulfonyl in ELND006) improve aqueous solubility, whereas the target compound’s benzyl group may necessitate formulation optimization .

Key Research Findings

  • Substituent-Driven Selectivity : Fluorine or sulfonyl groups at R3 (e.g., ELND006) are critical for enzyme inhibition, while benzyl/ethoxy groups in the target compound may favor receptor-mediated pathways .
  • Cytotoxicity Trade-offs : Electron-donating groups (e.g., hydroxyl in compound 2i ) enhance anti-inflammatory activity but increase cytotoxicity (e.g., 9% cell survival at 10 µM). The target compound’s ethoxy group may balance efficacy and safety .
  • Synthetic Flexibility: Pyrazolo[4,3-c]quinolines are synthesized via Claisen-Schmidt condensation or PIFA-mediated cyclization, enabling diverse substituent incorporation .

Biological Activity

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its mechanisms of action, synthetic methods, and potential therapeutic applications.

Structural Overview

The compound features a pyrazole ring fused to a quinoline structure, with key substituents that enhance its biological activity:

  • Benzyl group at position 5
  • Ethoxy group at position 8
  • 4-methylphenyl group at position 3

This unique combination of substituents contributes to the compound's reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for anticancer therapy.

Biological Activities

Research indicates that pyrazoloquinoline derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed that it significantly inhibits nitric oxide (NO) production, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary data suggest that pyrazoloquinoline derivatives may possess antimicrobial properties against certain bacterial strains, although further studies are required to elucidate these effects fully.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of CDK2 leads to reduced proliferation in cancer cells.
Anti-inflammatorySignificant inhibition of NO production in LPS-induced macrophages.
AntimicrobialPotential activity against specific bacterial strains.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of similar pyrazoloquinoline derivatives, researchers found that compounds with structural similarities exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating moderate to high antimalarial activity. The structure-activity relationship (SAR) analysis suggested that specific substitutions enhance the efficacy against cancer cells while minimizing toxicity.

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : A common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in a solvent like 1-pentanol.
  • N-Alkylation : Following condensation, N-alkylation is performed using sodium carbonate to introduce the benzyl and ethoxy groups.

These synthetic routes are optimized for high yields and purity, making them suitable for both laboratory and industrial applications.

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